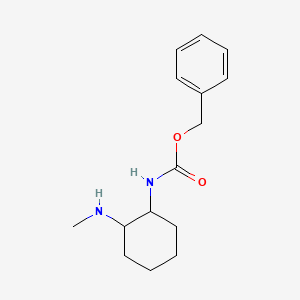

(2-Methylamino-cyclohexyl)-carbamic acid benzyl ester

Beschreibung

(2-Methylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353955-98-2) is a synthetic carbamate derivative with a molecular formula of C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol . Structurally, it features a cyclohexylamine core substituted with a methylamino group at the 2-position, linked to a benzyl carbamate moiety. This compound is characterized by high purity (≥95%) and is primarily utilized in pharmaceutical research as an intermediate or building block for peptidomimetics and enzyme inhibitors . Its carbamate group enhances stability against hydrolysis compared to ester or amide analogs, making it suitable for probing biological targets such as sirtuins or acetyltransferases .

Eigenschaften

IUPAC Name |

benzyl N-[2-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-16-13-9-5-6-10-14(13)17-15(18)19-11-12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBFTRDSLJSSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylamino-cyclohexyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the methylamino group: This step often involves the use of methylamine in a substitution reaction.

Formation of the carbamic acid benzyl ester: This can be accomplished by reacting the intermediate with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methylamino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: The major products can include ketones or carboxylic acids, depending on the reaction conditions.

Reduction: The primary product is typically the corresponding amine.

Substitution: The products vary based on the substituent introduced, such as alkylated amines.

Wissenschaftliche Forschungsanwendungen

(2-Methylamino-cyclohexyl)-carbamic acid benzyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling.

Vergleich Mit ähnlichen Verbindungen

The structural and functional diversity of carbamic acid benzyl ester derivatives allows for tailored biological activity. Below is a systematic comparison with structurally related compounds:

Structural Variations and Physicochemical Properties

Key Observations :

- Functional Groups: The presence of a pyrrolidinone ring (as in ) introduces hydrogen-bonding capability, which may enhance binding to enzymatic pockets . Acetyl or allyl groups () modulate electronic properties, affecting reactivity in nucleophilic environments .

Biologische Aktivität

(2-Methylamino-cyclohexyl)-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a carbamic acid structure linked to a cyclohexyl ring and a benzyl ester group, has been studied for various pharmacological effects, including its interactions with biological targets.

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- CAS Number : 66569227

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may function as an inhibitor or modulator of certain biochemical pathways, which can lead to therapeutic effects.

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound. Key findings include:

- Antimicrobial Activity : Research indicates that derivatives of carbamic acid esters exhibit significant antimicrobial properties. For instance, certain analogs have shown effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties .

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in cancer cell lines. Structure-activity relationship (SAR) analyses have revealed that modifications in the molecular structure can enhance its anticancer activity, particularly against certain types of tumors .

Case Studies

- Anticancer Activity :

- A study assessed the cytotoxic effects of this compound on human glioblastoma cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value comparable to standard chemotherapeutic agents.

- Antimicrobial Effects :

- Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant bacteria. The findings revealed promising results, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.